molecular formula C11H11NO2 B069662 4,7-Dimethoxyquinoline CAS No. 161327-47-5

4,7-Dimethoxyquinoline

Cat. No.: B069662
CAS No.: 161327-47-5
M. Wt: 189.21 g/mol
InChI Key: PYYVANLRRNVTQS-UHFFFAOYSA-N
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Description

4,7-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2. It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 4 and 7 positions on the quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxyquinoline typically involves the following steps:

    Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction and Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

    Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, particularly at the 4 and 7 positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products:

Scientific Research Applications

4,7-Dimethoxyquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxyquinoline involves its interaction with molecular targets such as enzymes. For instance, it inhibits histone lysine methyltransferase by binding to its active site, thereby preventing the methylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .

Comparison with Similar Compounds

    6,7-Dimethoxyquinoline: Similar in structure but with methoxy groups at different positions.

    4,7-Dimethoxyquinazoline: Contains a similar quinoline core but with additional nitrogen atoms in the ring.

Uniqueness: 4,7-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-8-3-4-9-10(7-8)12-6-5-11(9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYVANLRRNVTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609576
Record name 4,7-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161327-47-5
Record name 4,7-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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